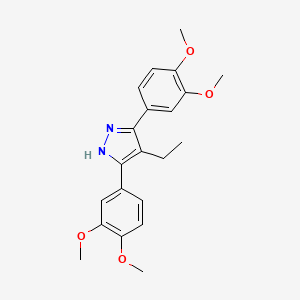

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE

Overview

Description

3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole (3,5-BEPEP) is a heterocyclic compound with a pyrazole ring structure. It is a derivative of pyrazole and has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. 3,5-BEPEP is a versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

Antioxidant Activity

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by oxidative stress, which is implicated in various age-related diseases . This compound, through its pyrazolo-pyridine structure, has shown moderate antioxidant activity, which could be beneficial in preventing conditions like arthritis, diabetes, and cancer .

Medicinal Chemistry Synthesis

The compound’s synthesis involves Claisen–Schmidt condensation, a key reaction in medicinal chemistry for constructing complex molecules . This process is vital for the development of new pharmaceuticals, especially in the design of compounds with potential therapeutic applications.

Density Functional Theory (DFT) Studies

DFT studies have been conducted on analogues of curcumin, which share structural similarities with 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole . These studies are essential for understanding the stability and reactivity of such compounds, which can inform their therapeutic potential and guide the synthesis of more effective drugs.

Reactivity Analysis

The reactivity of curcumin analogues, including 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole , has been analyzed to determine their suitability for various therapeutic applications . This analysis helps in identifying the most promising compounds for further development and clinical testing.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a technique used to visualize the charge distribution within a molecule, which is crucial for predicting sites of chemical reactivity . This information is valuable for drug design, as it helps in understanding how a compound might interact with biological targets.

Synthesis of Analogues for Therapeutic Applications

The compound serves as a precursor in the synthesis of various analogues that have potential therapeutic applications . By modifying the structure, researchers can enhance the compound’s properties, such as increasing its antioxidant activity or improving its pharmacokinetic profile.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, influencing their function and leading to changes in cellular behavior .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the corrosion of mild steel in hydrochloric acid solution . This suggests that the compound may interact with its targets in a way that alters their normal function, leading to changes in their behavior or state .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the inhibition of corrosion .

Result of Action

Similar compounds have been shown to have inhibitory effects on the corrosion of mild steel, suggesting that this compound may also have significant effects at the molecular and cellular level .

Action Environment

It’s worth noting that the efficacy of similar compounds has been shown to be influenced by factors such as temperature .

properties

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-6-15-20(13-7-9-16(24-2)18(11-13)26-4)22-23-21(15)14-8-10-17(25-3)19(12-14)27-5/h7-12H,6H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZWGABSBLNHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237600 | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

CAS RN |

1159988-72-3 | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.